3-chloro-N-methylisoquinolin-1-amine
Description
Properties
IUPAC Name |
3-chloro-N-methylisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-10-8-5-3-2-4-7(8)6-9(11)13-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXOIDQBAIFARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step Process:
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1. Chlorination | Introduction of chlorine at the 3-position | 70–80°C, in a chlorinating solvent (e.g., thionyl chloride or phosphorus oxychloride) | Chlorinating agent (e.g., SOCl₂) | Controlled to prevent over-chlorination |
| 2. N-Methylation | Methylation of the nitrogen atom | Reflux with methylating agents such as methyl iodide or dimethyl sulfate | Methyl iodide or dimethyl sulfate | Use of base (e.g., potassium carbonate) to facilitate methylation |
| 3. Purification | Isolation of the target compound | Column chromatography or recrystallization | - | Ensures high purity |
Research Findings:
A patent describes chlorination of aromatic compounds followed by methylation using methyl iodide under basic conditions, which effectively yields N-methylated isoquinoline derivatives with high selectivity.
Direct N-Methylation Using Formaldehyde or Methylating Reagents
Overview:
An alternative route involves direct methylation of the isoquinoline nitrogen using formaldehyde or methylating reagents under reductive or acidic conditions.
Process Details:
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1. Formation of N-methyl isoquinoline | Methylation with formaldehyde | 80°C, in the presence of formic acid or acetic acid | Formaldehyde, formic acid | Promotes selective N-methylation |
| 2. Chlorination at 3-position | Post-methylation chlorination | 70°C, in chlorinating solvents | Chlorinating agents (e.g., POCl₃) | Achieves regioselective chlorination |
| 3. Purification | Isolation and purification | Recrystallization | - | Ensures high purity |
Research Findings:
Studies have demonstrated that formaldehyde-mediated methylation provides a straightforward route to N-methylated isoquinolines, which can then be chlorinated selectively at the 3-position.
Multi-step Synthesis via Intermediate Derivatives
Overview:
This approach involves synthesizing intermediate compounds such as 3-chloro-1-methylisoquinoline, followed by reduction or further functionalization to obtain the target molecule.
Synthetic Route:
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1. Synthesis of 3-chloro-1-methylisoquinoline | Cyclization or substitution reactions | 100°C, in suitable solvents (e.g., acetic acid) | Methylation agents, chlorinating agents | Achieves regioselectivity at the 3-position |
| 2. N-Methylation at nitrogen | Alkylation with methylating agents | Reflux with methyl iodide or dimethyl sulfate | Methyl iodide | Final step to introduce N-methyl group |
| 3. Purification | Chromatography or recrystallization | - | - | Ensures high purity |
Research Findings:
Patent literature indicates that intermediate derivatives like 3-chloro-1-methylisoquinoline can be efficiently prepared via cyclization and substitution reactions, then methylated at nitrogen to produce the final compound.
Data Table: Summary of Preparation Methods
| Method | Key Reactions | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination + Methylation | Chlorination of isoquinoline, N-methylation | SOCl₂, methyl iodide, base | 70–80°C, reflux | High regioselectivity, scalable | Over-chlorination risk |
| Formaldehyde-mediated Methylation | N-methylation via formaldehyde | Formaldehyde, acids | 80°C | Simple, direct | Less control over regioselectivity |
| Intermediate Synthesis | Cyclization, substitution, methylation | Methylating agents, chlorinating agents | 100°C | Precise control | Multi-step, time-consuming |
Research Findings and Notes
Efficiency & Raw Material Economy:
Research indicates that chlorination followed by methylation is the most efficient route, reducing raw material wastage and energy consumption.Selectivity:
The regioselectivity at the 3-position is best achieved via chlorination under controlled conditions, with subsequent methylation at the nitrogen atom.Catalytic Methods:
While some catalytic methods using transition metals (e.g., nickel or palladium catalysts) have been explored, their complexity and cost limit industrial applicability.Safety & Environmental Considerations: Use of chlorinating agents and methylating reagents requires careful handling due to toxicity and environmental impact. Green chemistry approaches are under development to mitigate these issues.
Chemical Reactions Analysis
3-chloro-N-methylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
3-Chloro-N-methylisoquinolin-1-amine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form quinoline derivatives using agents like potassium permanganate. |
| Reduction | Reduction reactions can yield reduced amine derivatives using hydrogen gas in the presence of a palladium catalyst. |
| Substitution | Nucleophilic substitution can replace the chlorine atom with other nucleophiles such as amines or thiols. |
These reactions facilitate the creation of pharmaceuticals and agrochemicals, enhancing its utility in chemical research.
Biological Research
In biological contexts, 3-chloro-N-methylisoquinolin-1-amine is utilized for studying enzyme inhibition and receptor binding. Its potential therapeutic applications are notable:
- Antimicrobial Activity: The compound shows promise against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties: Research indicates that isoquinoline derivatives can modulate inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.
- Antitumor Activity: Preliminary studies suggest that this compound may exhibit antitumor effects, warranting further investigation into its mechanisms of action.
Medicinal Applications
The compound is being explored for its potential in drug development targeting neurological disorders and cancers. Its structural characteristics allow it to interact with biological targets effectively:
| Therapeutic Area | Potential Applications |
|---|---|
| Neurological Disorders | Investigated for effects on neurotransmitter systems. |
| Cancer Treatment | Explored for its ability to inhibit tumor growth through various mechanisms. |
Case Study 1: Antimicrobial Activity
A study conducted by researchers demonstrated that 3-chloro-N-methylisoquinolin-1-amine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study involved testing various concentrations of the compound against common bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammation models, 3-chloro-N-methylisoquinolin-1-amine was shown to reduce pro-inflammatory cytokine levels significantly. The results indicated that the compound might inhibit specific signaling pathways associated with inflammation, highlighting its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-methylisoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-N-methylisoquinolin-1-amine with key structural analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Comparison of Isoquinoline Derivatives
Substituent Effects and Reactivity
- Chlorine Position: The 3-chloro substitution in the main compound contrasts with derivatives like 5-bromo-3-chloro-1-methylisoquinoline (), where halogenation at both 3- and 5-positions may enhance electrophilic substitution reactivity.
- Methoxy and Methyl Groups : The 3-(4-methoxyphenyl)-7-methyl derivative () demonstrates how aryl and alkyl substituents influence electronic properties, as evidenced by distinct ¹³C NMR shifts (e.g., δ 155.7 for the amine-bearing carbon).
Physicochemical and Spectral Data
- LCMS Profiles : The N-(3-chlorophenyl) analog () exhibits a retention time of 0.787 min and a mass-to-charge ratio ([M+H]⁺) of 255.2, providing benchmarks for comparing chromatographic behavior.
- NMR Signatures: The ¹³C NMR data for 3-(4-methoxyphenyl)-7-methylisoquinolin-1-amine () underscores the diagnostic value of carbonyl (δ 155.7) and methyl (δ 21.8) signals in structural elucidation.
Biological Activity
3-Chloro-N-methylisoquinolin-1-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
- Chemical Name : 3-Chloro-N-methylisoquinolin-1-amine
- CAS Number : Not explicitly provided in the search results.
- Molecular Formula : C_10H_9ClN_2
- Molecular Weight : Approximately 192.64 g/mol
Research indicates that isoquinoline derivatives, including 3-chloro-N-methylisoquinolin-1-amine, may exhibit various mechanisms of action, such as:
- Receptor Modulation : Isoquinolines can interact with neurotransmitter receptors and influence signaling pathways, which may lead to therapeutic effects in conditions like depression and anxiety.
- Anticancer Activity : Some studies have demonstrated that isoquinoline derivatives possess cytotoxic properties against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
Biological Activity Overview
The biological activities of 3-chloro-N-methylisoquinolin-1-amine can be categorized as follows:
Case Studies and Research Findings
- Anticancer Studies :
- Neuroprotective Effects :
- Antimicrobial Activity :
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
